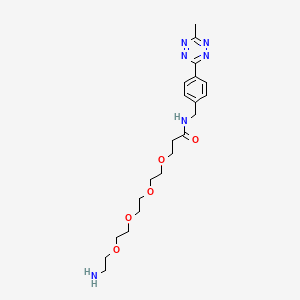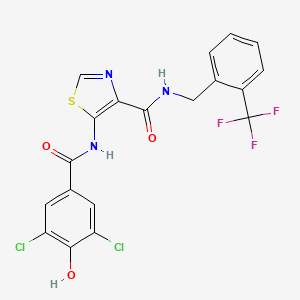
Estrogen receptor modulator 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrogen receptor modulator 8 is a selective estrogen receptor modulator that interacts with estrogen receptors in various tissues. These modulators can act as either agonists or antagonists depending on the tissue type, making them valuable in therapeutic applications, particularly in hormone-dependent conditions such as breast cancer and osteoporosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor modulator 8 typically involves multiple steps, starting with the preparation of a core structure that can bind to the estrogen receptorCommon reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts such as palladium or copper .
Industrial Production Methods: Industrial production of estrogen receptor modulators often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistent product quality, with purification steps such as crystallization or chromatography employed to isolate the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Estrogen receptor modulator 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Estrogen receptor modulator 8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the binding interactions with estrogen receptors and to develop new selective estrogen receptor modulators.
Biology: Investigates the role of estrogen receptors in cellular processes and gene expression.
Medicine: Applied in the treatment of hormone-dependent cancers, such as breast cancer, and in managing osteoporosis by modulating estrogen receptor activity.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control and drug testing
Wirkmechanismus
Estrogen receptor modulator 8 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the modulator can either activate or inhibit the receptor, depending on the tissue context. This interaction influences the transcription of estrogen-responsive genes, affecting cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets include estrogen receptor alpha and beta, and the pathways involved often include the mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways .
Vergleich Mit ähnlichen Verbindungen
Tamoxifen: A well-known selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used to prevent osteoporosis and reduce the risk of breast cancer in postmenopausal women.
Bazedoxifene: Effective in reducing vertebral fractures and used in combination with conjugated estrogens for menopausal symptoms.
Ospemifene: Treats dyspareunia and vulvovaginal atrophy in postmenopausal women
Uniqueness: Estrogen receptor modulator 8 is unique in its specific binding affinity and selectivity for estrogen receptors, which allows for targeted therapeutic effects with potentially fewer side effects compared to other modulators. Its ability to act as both an agonist and antagonist in different tissues makes it a versatile compound in hormone therapy .
Eigenschaften
Molekularformel |
C25H24F4N2O2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(E)-3-[3,5-difluoro-4-[(1R,3R)-5-fluoro-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H24F4N2O2/c1-13-9-15-21-16(26)5-4-6-19(21)30-23(15)24(31(13)12-25(2,3)29)22-17(27)10-14(11-18(22)28)7-8-20(32)33/h4-8,10-11,13,24,30H,9,12H2,1-3H3,(H,32,33)/b8-7+/t13-,24-/m1/s1 |
InChI-Schlüssel |
YEXPBMOTKRZKGQ-XSIBSEMJSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=C2C(=CC=C4)F |
Kanonische SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=C2C(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




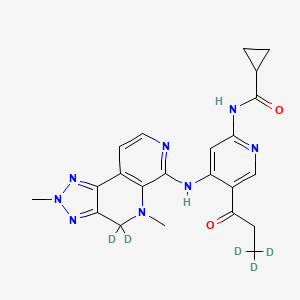
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
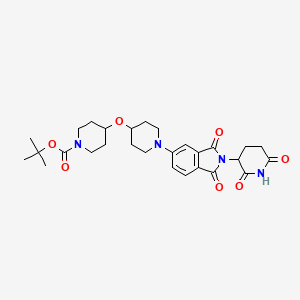
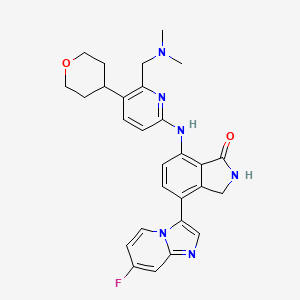

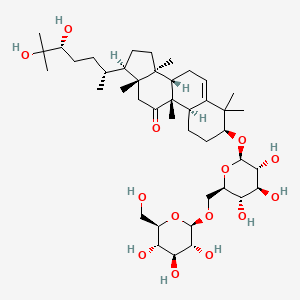
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

